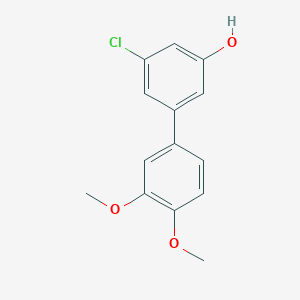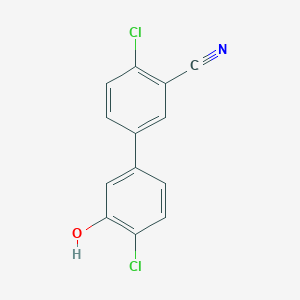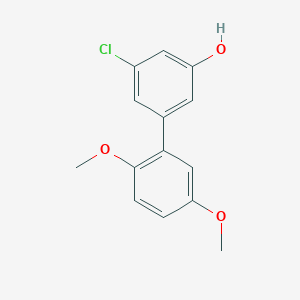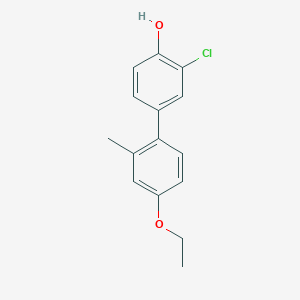
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95%
Descripción general
Descripción
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% (3C5DMPP) is a phenolic compound that has been studied for its various applications in scientific research and laboratory experiments. It is a chlorinated derivative of phenol, and its structure is similar to that of other phenols, such as 4-chloro-3-(3,4-dimethoxyphenyl)phenol (3C4DMPP) and 3-chloro-4-(3,4-dimethoxyphenyl)phenol (3C4DMPP). 3C5DMPP is a highly reactive compound, and its reactivity can be used in a variety of laboratory and research applications.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is known that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can act as a catalyst in certain reactions, as well as a reagent in organic synthesis. It is thought that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is able to catalyze the formation of a variety of compounds by acting as an electron donor, accepting electrons from the substrate and donating them to the reaction. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can act as a reagent in organic synthesis by acting as an electron acceptor, accepting electrons from the substrate and donating them to the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% are not fully understood. However, it is known that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is a highly reactive compound and is able to catalyze the formation of a variety of compounds. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is thought to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments include its high reactivity, its ability to act as a catalyst in certain reactions, and its ability to act as a reagent in organic synthesis. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is a relatively inexpensive compound, making it an attractive option for laboratory experiments. The limitations of using 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments include its potential for toxicity and its potential to react with other compounds.
Direcciones Futuras
For the use of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% include further exploration of its potential as an antioxidant and anti-inflammatory agent, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further research could be done to explore the potential of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% as a catalyst in the synthesis of other compounds, such as 1,2-dihydropyridines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles. Finally, further research could be done to explore the potential of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% as a reagent in organic synthesis.
Métodos De Síntesis
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Friedel-Crafts acylation reaction, and the Grignard reaction. In the Vilsmeier-Haack reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with formaldehyde and phosphorus oxychloride. In the Friedel-Crafts acylation reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with an acyl chloride in the presence of an acid catalyst. Finally, in the Grignard reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with a Grignard reagent.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% has a variety of applications in scientific research, including its use as a reagent in organic synthesis and its ability to act as a catalyst in certain reactions. In organic synthesis, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be used as a reagent to synthesize various compounds, such as 3,4-dimethoxyphenylacetaldehyde, 3-chloro-5-(3,4-dimethoxyphenyl)benzene, and 3,4-dimethoxyphenylacetic acid. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be used as a catalyst in the synthesis of 1,2-dihydropyridines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles.
Propiedades
IUPAC Name |
3-chloro-5-(3,4-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPOCGXPUFJWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686055 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1261991-02-9 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)







